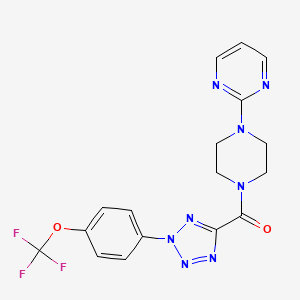

(4-(pyrimidin-2-yl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-(pyrimidin-2-yl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone is a useful research compound. Its molecular formula is C17H15F3N8O2 and its molecular weight is 420.356. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of this compound is Poly (ADP-Ribose) Polymerase (PARP) . PARP is a family of proteins involved in various cellular processes such as DNA repair, genomic stability, and programmed cell death .

Mode of Action

The compound interacts with its target, PARP, by inhibiting its catalytic activity . This inhibition results in the enhancement of PARP1 cleavage, increased phosphorylation of H2AX, and increased CASPASE 3/7 activity . These changes suggest that the compound may induce apoptosis or programmed cell death in cells .

Biochemical Pathways

The compound affects the PARP pathway, which plays a crucial role in the repair of single-strand DNA breaks . By inhibiting PARP, the compound prevents the repair of these breaks, leading to the accumulation of DNA damage and, ultimately, cell death .

Pharmacokinetics

A related compound, 3,3-difluoropyrrolidin-1-yl{(2s,4s)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone (pf-00734200), was found to be rapidly absorbed in rats, dogs, and humans, with maximal plasma concentrations achieved within 1 hour after oral administration . The majority of the administered dose was detected in the urine of dogs and humans and in the feces of rats . The compound was primarily metabolized through hydroxylation at the 5′ position of the pyrimidine ring .

Result of Action

The compound’s action results in the loss of cell viability, particularly in human estrogen-receptor-positive breast cancer cells . This suggests that the compound may have potential as a therapeutic agent for certain types of cancer .

Biologische Aktivität

The compound (4-(pyrimidin-2-yl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C16H17F3N6O with a molecular weight of 392.34 g/mol. The structure features a piperazine ring, a pyrimidine moiety, and a tetrazole unit, which are known to contribute to various pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways.

- Receptor Binding : The piperazine and pyrimidine components are known to interact with neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial for neurological functions.

- Enzyme Inhibition : Studies indicate that the compound may inhibit specific enzymes involved in cancer cell proliferation, such as Na+/K+-ATPase and various kinases associated with tumor growth .

Biological Activity Data

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential activity of the target compound:

- In Vitro Studies : A study demonstrated that derivatives of pyrimidinylpiperazines exhibited significant cytotoxic effects on glioma cells, suggesting that modifications to the piperazine ring can enhance anticancer properties .

- TRPV1 Modulation : Another research explored the structure-activity relationships of similar compounds as TRPV1 receptor antagonists, highlighting the importance of specific functional groups in enhancing receptor affinity and selectivity .

- Crystal Structure Analysis : The crystal structure analysis of related compounds revealed conformational preferences that may impact their biological activity. For instance, the chair conformation of the piperazine ring was noted to facilitate interactions with biological targets .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity:

The compound has been studied for its potential as an anticancer agent. It is structurally related to known tyrosine kinase inhibitors, which are crucial in targeting cancer cell proliferation. Research indicates that derivatives of piperazine and pyrimidine can inhibit specific kinases involved in cancer pathways, potentially leading to therapeutic applications in treating malignancies such as chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) .

Neuropharmacology:

Piperazine derivatives have been explored for their neuropharmacological properties. The incorporation of a pyrimidine ring enhances the binding affinity to serotonin receptors, suggesting potential use in treating anxiety and depression disorders. Studies have shown that similar compounds exhibit anxiolytic effects in animal models .

Synthesis and Chemical Properties

The synthesis of this compound involves various chemical reactions, including the coupling of piperazine with pyrimidine derivatives and tetrazole formation. The synthetic routes often utilize palladium-catalyzed reactions, such as Suzuki coupling, which are efficient for creating complex structures .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical in drug design. The trifluoromethoxy group is known to enhance lipophilicity and metabolic stability, which can lead to improved bioavailability of the compound. Research has demonstrated that modifications at the piperazine nitrogen can significantly affect the biological activity of these derivatives .

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, a series of compounds structurally related to (4-(pyrimidin-2-yl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone were tested against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity against CML cells .

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological evaluation of similar compounds revealed that they could effectively modulate serotonin receptor activity. Behavioral tests on rodents showed reduced anxiety-like behaviors when treated with these compounds, supporting their potential use as anxiolytics .

| Compound Name | Target | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | Bcr-Abl Kinase | 0.5 | High potency against CML |

| Compound B | 5-HT Receptor | 0.8 | Anxiolytic effects observed |

| Compound C | EGFR Kinase | 1.2 | Moderate activity |

Table 2: Synthetic Routes

| Reaction Type | Reagents Used | Yield (%) |

|---|---|---|

| Suzuki Coupling | Boronic acid derivative | 85 |

| N-Acylation | Acetic anhydride | 90 |

| Tetrazole Formation | Sodium azide | 75 |

Eigenschaften

IUPAC Name |

(4-pyrimidin-2-ylpiperazin-1-yl)-[2-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N8O2/c18-17(19,20)30-13-4-2-12(3-5-13)28-24-14(23-25-28)15(29)26-8-10-27(11-9-26)16-21-6-1-7-22-16/h1-7H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSKZVADFYIHEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.